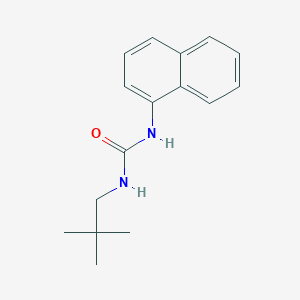

Urea, 1-(1-naphthyl)-3-neopentyl-

Description

Properties

CAS No. |

102613-47-8 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C16H20N2O/c1-16(2,3)11-17-15(19)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H2,17,18,19) |

InChI Key |

NOVXUXAQJUJFBG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

102613-47-8 |

Synonyms |

1-(2,2-Dimethylpropyl)-3-(1-naphthyl)urea |

Origin of Product |

United States |

Synthetic Methodologies for Urea, 1 1 Naphthyl 3 Neopentyl and Analogues

Classical Amine-Isocyanate Condensation Approaches

The most traditional and widely employed method for the synthesis of N,N'-disubstituted ureas is the condensation reaction between an isocyanate and an amine. In the case of 1-(1-naphthyl)-3-neopentylurea, this involves the reaction of 1-naphthyl isocyanate with neopentylamine (B1198066). This reaction is typically a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate group.

The reaction is generally straightforward and proceeds with high yields under mild conditions. poliuretanos.net A variety of solvents can be used, with aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetone (B3395972) being common choices to avoid side reactions with the isocyanate. The reaction is often carried out at room temperature, although gentle heating may be employed to ensure complete conversion, particularly with sterically hindered amines like neopentylamine.

A representative, albeit general, procedure for this type of reaction is as follows:

| Step | Procedure |

| 1 | 1-Naphthyl isocyanate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). |

| 2 | An equimolar amount of neopentylamine, optionally dissolved in the same solvent, is added dropwise to the isocyanate solution with stirring. |

| 3 | The reaction mixture is stirred at room temperature for a period of several hours to overnight, with the progress monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic isocyanate peak around 2270-2250 cm⁻¹). |

| 4 | Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 1-(1-naphthyl)-3-neopentylurea. |

One-Pot Reaction Strategies for Asymmetrical Urea (B33335) Formation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the formation of asymmetrical ureas that can be adapted for the synthesis of 1-(1-naphthyl)-3-neopentylurea.

One such approach involves the in situ generation of the isocyanate from an amine, followed by its reaction with a second amine in the same reaction vessel. For example, an aryl amine can be converted to its corresponding isocyanate using a phosgene (B1210022) substitute like triphosgene, which is then reacted with an alkyl amine. rsc.org

Another innovative one-pot method involves the use of carbonyl sulfide (B99878) (COS) in a catalyst-free reaction with a combination of a weakly nucleophilic aromatic amine and a highly nucleophilic aliphatic amine. rsc.org This method allows for the selective formation of asymmetrical ureas.

Furthermore, microwave-assisted one-pot syntheses have been developed, combining nucleophilic substitutions and a Staudinger-aza-Wittig reaction to produce N,N'-disubstituted ureas from alkyl halides and amines under carbon dioxide pressure. sigmaaldrich.combasf.com

Precursor Selection and Reactant Derivatization

The successful synthesis of 1-(1-naphthyl)-3-neopentylurea is critically dependent on the availability and purity of its precursors: 1-naphthyl isocyanate and neopentylamine.

1-Naphthyl Isocyanate: This key precursor is typically prepared from 1-naphthylamine (B1663977). The most common industrial method for its synthesis is the reaction of 1-naphthylamine with phosgene or a phosgene equivalent like triphosgene. rsc.org However, due to the high toxicity of phosgene, phosgene-free routes are of increasing interest. rsc.orgresearchgate.netnih.gov These alternative methods include the catalytic carbonylation of nitro compounds or the thermal or catalytic decomposition of carbamates.

Neopentylamine: This sterically hindered primary amine can be synthesized through several routes. A common laboratory and industrial method involves the reaction of neopentyl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst. nih.gov Another approach is the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with neopentyl halide, followed by hydrazinolysis. basf.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. For the synthesis of N,N'-disubstituted ureas, several parameters can be adjusted.

In the classical amine-isocyanate condensation, the choice of solvent can influence the reaction rate. While aprotic solvents are generally preferred, studies have shown that for some systems, "on-water" reactions can be highly efficient and sustainable. sigmaaldrich.com The reaction temperature is another key variable; while many reactions proceed at room temperature, steric hindrance from the neopentyl group might necessitate moderate heating to achieve a reasonable reaction rate.

The use of catalysts is generally not required for the reaction of isocyanates with primary amines. However, for less reactive systems or alternative synthetic routes, catalysts can play a significant role. For instance, in some modern urea synthesis methods, transition metal catalysts, such as those based on palladium or copper, are employed. nih.gov

The following table outlines potential optimization parameters for the synthesis of 1-(1-naphthyl)-3-neopentylurea based on general findings for similar urea syntheses:

| Parameter | Conditions to Explore | Rationale |

| Solvent | Dichloromethane, THF, Acetone, Toluene, Water | Aprotic solvents prevent side reactions with the isocyanate. "On-water" synthesis can be a green alternative. |

| Temperature | Room Temperature to 60 °C | To overcome potential steric hindrance from the neopentyl group and increase reaction rate. |

| Reactant Ratio | Equimolar to slight excess of amine | To ensure complete consumption of the isocyanate. |

| Catalyst | None (for classical route), Lewis acids, or transition metals (for alternative routes) | Generally not needed for the amine-isocyanate reaction, but may be required for one-pot or emerging methods. |

Emerging Approaches in Efficient Urea Synthesis

Research into more sustainable and efficient methods for urea synthesis is ongoing, with a focus on avoiding hazardous reagents like phosgene and developing catalytic, atom-economical processes.

One emerging area is the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. wikipedia.org This approach involves a Hofmann-type rearrangement of the amide to generate an isocyanate in situ.

Electrocatalytic methods are also gaining attention as a sustainable alternative for urea synthesis. rsc.orgsigmaaldrich.com These methods aim to produce urea from simple and abundant starting materials like carbon dioxide and nitrogen-containing compounds under ambient conditions, although this technology is still in the early stages of development.

Copper-catalyzed reactions have also been shown to be effective for the synthesis of unsymmetrical ureas from various starting materials, including the insertion of isocyanides into N-O bonds followed by rearrangement. nih.gov These catalytic approaches offer the potential for milder reaction conditions and broader functional group tolerance.

Theoretical and Computational Investigations of Urea, 1 1 Naphthyl 3 Neopentyl

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and for determining the electronic properties of molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For urea (B33335) derivatives and aromatic systems, a careful selection is necessary to obtain reliable results.

Functionals: A variety of functionals are available, each with its own strengths and weaknesses. For molecules like Urea, 1-(1-naphthyl)-3-neopentyl-, which contains both aromatic and aliphatic moieties, as well as hydrogen bonding capabilities, hybrid functionals are often a good choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-tested option for organic molecules. ijapm.org Other functionals, such as the M06 suite (M06, M06-2X), have been specifically parameterized to handle non-covalent interactions, which would be important for this molecule. stackexchange.com For calculations involving van der Waals interactions, dispersion-corrected functionals like B97-D3 or B3LYP-D3 are highly recommended. nih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For geometry optimizations and electronic structure calculations of a molecule of this size, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) offer a good balance between accuracy and computational cost. The inclusion of polarization functions (d,p) is crucial for describing the bonding in a molecule with multiple heteroatoms, and diffuse functions (+) are important for accurately describing anions and weak non-covalent interactions. ijapm.orgyu.edu.jo For more accurate calculations, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are a suitable choice. nih.gov

| Functional | Description | Typical Application for Urea Derivatives |

| B3LYP | Hybrid functional | General purpose, good for geometries and frequencies. ijapm.org |

| M06-2X | Hybrid meta-GGA | Excellent for main-group thermochemistry and non-covalent interactions. stackexchange.com |

| B97-D3 | GGA with dispersion correction | Suitable for systems where van der Waals interactions are important. nih.gov |

| Basis Set | Description | Typical Application for Urea Derivatives |

| 6-31G(d,p) | Double-zeta with polarization | Standard for geometry optimizations of medium-sized organic molecules. |

| 6-311+G(d,p) | Triple-zeta with diffuse and polarization | Improved accuracy for energies and electronic properties. ijapm.orgyu.edu.jo |

| aug-cc-pVDZ | Augmented correlation-consistent double-zeta | High accuracy for non-covalent interactions and electronic structure. nih.gov |

DFT calculations can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule.

NMR: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain theoretical NMR spectra. These predictions can help in assigning the peaks in experimental spectra.

IR: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the urea moiety and the N-H stretches.

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net These calculations can provide insights into the electronic transitions, such as those involving the π-system of the naphthalene (B1677914) ring.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Due to the presence of rotatable bonds, Urea, 1-(1-naphthyl)-3-neopentyl- can adopt multiple conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and identify the most stable conformers. rsc.orgnih.gov MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformation and dynamics. researchgate.net The conformational preferences are influenced by factors such as intramolecular hydrogen bonding and steric effects between the bulky naphthyl and neopentyl groups. arxiv.org

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. unesp.br The energy and spatial distribution of these orbitals provide information about the sites susceptible to electrophilic and nucleophilic attack.

HOMO: The HOMO is the orbital from which an electron is most easily removed. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.

LUMO: The LUMO is the orbital that most readily accepts an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap indicates higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Computational Probes of Aromatic Interactions and Steric Effects

The presence of the naphthalene ring suggests that π-π stacking and C-H···π interactions could play a significant role in the intermolecular interactions of this compound. Computational methods can be used to probe these aromatic interactions. For instance, the interaction energy between two molecules can be calculated at various orientations to map out the potential energy surface for dimerization.

Furthermore, the bulky neopentyl group introduces significant steric hindrance. Computational analysis can quantify these steric effects on the molecular conformation and reactivity. For example, the rotational barrier around the C-N bonds of the urea moiety can be calculated to understand how the bulky substituents restrict conformational freedom. The conformational landscape of similar naphthalene derivatives has been shown to be influenced by intramolecular hydrogen bonding and steric effects. arxiv.org

Supramolecular Chemistry of Naphthyl Neopentyl Urea Systems

Hydrogen Bonding Networks and Self-Assembly Processes

Alpha-Tape Motifs and Ladder-Like Assemblies from Urea (B33335) Groups

A prevalent structural motif in the self-assembly of urea derivatives is the α-tape, or alpha-tape, which consists of a linear array of molecules linked by hydrogen bonds. In this arrangement, the N-H groups of one urea molecule form hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This creates a robust, tape-like structure.

Influence of Substituents on Hydrogen Bonding Directionality

The nature of the substituents attached to the urea nitrogen atoms significantly impacts the directionality and strength of the hydrogen bonds. nih.govrsc.org Bulky groups, such as the naphthyl and neopentyl moieties, can introduce steric hindrance that influences the preferred conformation of the urea molecule and, consequently, the geometry of the hydrogen-bonding network. mdpi.com

Electron-withdrawing substituents on the aromatic ring, for instance, can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. nih.govrsc.orgresearchgate.net Conversely, electron-donating groups can weaken these interactions. researchgate.net The specific placement of these substituents (ortho, meta, or para) can also direct the geometry of the self-assembly, favoring certain motifs over others. rsc.orgcapes.gov.br For example, ortho-halogen substituents have been shown to dramatically enhance the hydrogen-bonding capabilities of aromatic ureas. rsc.org The interplay between these electronic and steric effects ultimately dictates the final supramolecular architecture. nih.govrsc.org

Anion Recognition and Sensing by Urea Receptors

Urea-based molecules are highly effective as receptors for anions due to the strong, directional hydrogen bonds they can form with negatively charged species. rsc.orgresearchgate.netnih.govnih.gov The two N-H groups of the urea moiety can act in concert to bind a single anion, a feature that is central to their function in anion recognition and sensing. rsc.orgresearchgate.netnih.gov

Mechanisms of Anion-Urea Hydrogen Bonding

The fundamental mechanism of anion binding by urea receptors involves the formation of hydrogen bonds between the urea's N-H donors and the anion, which acts as a hydrogen bond acceptor. researchgate.netnih.gov The efficiency of this interaction depends on several factors, including the basicity and shape of the anion, as well as the acidity and conformational arrangement of the receptor's N-H groups. nih.gov

For spherical anions like halides, the two N-H groups can form a bifurcated hydrogen bond to the anion. researchgate.net In the case of oxoanions, such as carboxylates or phosphates, the two N-H groups can form two parallel hydrogen bonds to the oxygen atoms of the anion. rsc.orgresearchgate.net This chelation effect leads to a more stable complex. The strength of these interactions generally follows the basicity of the anion, with more basic anions forming stronger complexes. nih.gov

Receptor Design Principles for Selective Anion Binding

The design of urea-based receptors for the selective binding of specific anions is a major focus of supramolecular chemistry. rsc.orgtaylorfrancis.com Key principles in receptor design include:

Preorganization : Creating a receptor with a binding site that is already in a suitable conformation to accept the target anion reduces the entropic penalty of binding, leading to higher affinity. nih.gov

Steric and Electronic Complementarity : The size and shape of the receptor's binding cavity should match that of the target anion. Additionally, the electronic properties of the receptor can be tuned by introducing electron-withdrawing or -donating groups to enhance binding affinity and selectivity. nih.govrsc.org

Incorporation of Chromophores : Attaching chromophoric or fluorophoric units to the receptor allows for the visual or spectroscopic detection of anion binding events, which is crucial for sensing applications. nih.govnih.govnih.gov

Rigid Spacers : The use of rigid linkers to connect multiple urea binding sites can create well-defined cavities that enhance selectivity for specific anions. nih.gov

Computational Studies of Host-Guest Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the interactions between urea-based receptors and anions. nih.govnih.govacs.orgtandfonline.comresearchgate.net These studies provide valuable insights into:

Binding Geometries : Computational modeling can predict the three-dimensional structure of the host-guest complex, revealing the specific hydrogen bonding patterns and other non-covalent interactions. nih.govnih.govacs.org

Interaction Energies : Calculations can quantify the strength of the binding between the receptor and the anion, helping to rationalize experimental binding affinities. tandfonline.com

Selectivity Trends : By comparing the calculated interaction energies for a range of different anions, it is possible to predict the selectivity of a given receptor. tandfonline.com

Electronic Effects : Computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate how substituents influence the electronic properties of the receptor and its binding affinity for anions. researchgate.nettandfonline.com

These computational insights are instrumental in the rational design of new and more effective urea-based receptors for anion recognition and sensing. tandfonline.com

Formation of Supramolecular Gels and Soft Materials

The gelation of low-molecular-weight compounds like 1-(1-naphthyl)-3-neopentyl urea is a fascinating process where the molecules self-assemble into three-dimensional networks that immobilize a solvent, creating a soft, semi-solid material. This self-assembly is driven by a delicate balance of intermolecular forces.

The ability of a urea derivative to act as a low-molecular-weight gelator (LMWG) is fundamentally linked to its molecular structure, which dictates the nature and strength of its non-covalent interactions. jst.go.jprsc.org For N-aryl-N'-alkyl ureas, the primary interaction driving self-assembly is the formation of one-dimensional hydrogen-bonded tapes or ribbons. rsc.org In these tapes, urea molecules are connected via N-H···O=C hydrogen bonds, creating a robust, linear motif. rsc.org

The substituents on the urea nitrogen atoms play a critical role in modulating gelation. The 1-naphthyl group in 1-(1-naphthyl)-3-neopentyl urea provides a large, flat aromatic surface conducive to π-π stacking interactions, which can reinforce the association between the primary hydrogen-bonded tapes. However, the bulky neopentyl group introduces significant steric hindrance. This bulkiness can influence the solubility of the molecule and the kinetics of the self-assembly process. nih.gov Studies on similar systems with bulky substituents have shown that such groups can control the dimensionality of the self-assembly, favoring the formation of fibrillar structures necessary for gelation over simple precipitation or crystallization. nih.govnih.gov The interplay between the hydrogen bonding of the urea core, the π-stacking of the naphthyl groups, and the steric influence of the neopentyl moiety is therefore crucial in determining the gelation capability of this molecule. Computational studies on related N-aryl-N'-alkyl ureas have demonstrated that even subtle changes in substituent patterns can significantly alter the stability of the resulting supramolecular assemblies. rsc.orgrsc.org

Table 1: Key Molecular Features for Gelation in N-Aryl-N'-Alkyl Ureas

| Feature | Role in Gelation | Relevance to 1-(1-naphthyl)-3-neopentyl urea |

|---|---|---|

| Urea Moiety | Primary hydrogen bond donor and acceptor, forming linear tapes. jst.go.jp | Core interaction for self-assembly. |

| Aryl Group (Naphthyl) | Provides π-π stacking interactions, reinforcing the assembly. | Enhances the stability of the fibrillar network. |

| Alkyl Group (Neopentyl) | Influences solubility and introduces steric effects that can promote fibrillar growth. nih.govnih.gov | The bulky nature is expected to be a key determinant of gelation properties. |

A significant area of research in the supramolecular chemistry of urea-based gels is their responsiveness to external stimuli, particularly anions. rsc.orgresearchgate.net The N-H protons of the urea group are sufficiently acidic to act as hydrogen bond donors for anions. researchgate.netnih.gov This interaction can either disrupt or, in some cases, promote the self-assembly process, leading to a change in the gel's properties.

The binding of an anion to the urea N-H groups can compete with the intermolecular urea-urea hydrogen bonding that is essential for forming the gel network. rsc.org The strength of this competition depends on several factors, including the basicity of the anion, its size, and the solvent environment. acs.org For instance, highly basic anions like fluoride (B91410) can deprotonate the urea N-H group, leading to the complete dissolution of the gel. nih.gov Less basic anions might only partially disrupt the network, causing a change in the gel's mechanical properties or a gel-to-sol transition at a lower temperature.

In the context of 1-(1-naphthyl)-3-neopentyl urea, the presence of the electron-rich naphthyl group could influence the acidity of the adjacent N-H proton, potentially modulating its anion binding affinity. The specific architecture of the gel network would likely determine its selectivity towards different anions. While no specific studies on the anion-responsive behavior of 1-(1-naphthyl)-3-neopentyl urea have been reported, research on analogous bis-urea gelators has shown that the introduction of specific anion-binding sites can lead to highly sensitive and selective anion-responsive materials. nih.govnih.gov

Table 2: Predicted Anion Influence on Naphthyl-Neopentyl Urea Gels

| Anion Type | Predicted Interaction | Potential Outcome |

|---|---|---|

| Highly Basic (e.g., F⁻, AcO⁻) | Strong hydrogen bonding or deprotonation of urea N-H. nih.gov | Gel dissolution. |

| Moderately Basic (e.g., Cl⁻, Br⁻) | Weaker competitive binding with urea N-H. | Potential weakening of the gel or no significant effect. |

| Large/Polyatomic (e.g., H₂PO₄⁻) | May interact differently based on geometry and charge distribution. nih.gov | Could template or inhibit gel formation depending on the fit within the receptor site. |

Discrete Supramolecular Architectures: Capsules and Cavitands

Beyond the extended networks of supramolecular gels, urea derivatives are also known to form discrete, well-defined assemblies such as capsules and cavitands. researchgate.netnih.gov These structures are typically formed when the molecular design favors a closed, cyclic arrangement of a small number of molecules over a linear, polymeric assembly. taylorfrancis.com

The formation of such discrete architectures often relies on a combination of hydrogen bonding and steric constraints. researchgate.net For example, molecules with pre-organized geometries, such as those based on calixarene (B151959) scaffolds functionalized with urea groups, are known to form capsular structures held together by a seam of hydrogen bonds. researchgate.net These capsules can encapsulate guest molecules within their internal cavity. taylorfrancis.com

For a simple molecule like 1-(1-naphthyl)-3-neopentyl urea, the formation of a discrete capsule would be less predictable than for a more complex, pre-organized system. However, the steric bulk of the neopentyl group could, in principle, disfavor the formation of the planar tapes required for gelation and instead promote the formation of smaller, cyclic oligomers. nih.gov Research on urea macrocycles has demonstrated that bulky N-substituents can kinetically and thermodynamically favor the formation of cyclic structures. nih.gov If such cyclic dimers or trimers of 1-(1-naphthyl)-3-neopentyl urea were to form, they might create a cavity-like environment, although likely a shallow and flexible one. The naphthyl groups could then form the walls of this rudimentary cavitand. While speculative without direct experimental evidence, the potential for this compound to form discrete assemblies under specific conditions (e.g., in the presence of a templating guest molecule) remains an intriguing possibility. nih.govresearchgate.net

Coordination Chemistry Involving Naphthyl Neopentyl Urea Ligands

Coordination Modes of the Urea (B33335) Moiety with Metal Centers

The urea functional group contains two potential donor atoms: the carbonyl oxygen and the two amide nitrogens. This allows for a variety of coordination modes with metal centers. For N,N'-disubstituted ureas like 1-(1-naphthyl)-3-neopentyl urea, the most common coordination modes are O-monodentate and N,O-bidentate. researchgate.netrjpbcs.com

In the O-monodentate mode, the urea ligand coordinates to the metal center solely through the carbonyl oxygen atom. This is the most frequently observed coordination mode for urea and its derivatives. primescholars.com The interaction typically results in a decrease in the C=O stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. rjpbcs.com

The N,O-bidentate coordination mode involves the carbonyl oxygen and one of the nitrogen atoms binding to the metal center, forming a chelate ring. This mode is less common but has been observed in some cases. rjpbcs.com For 1-(1-naphthyl)-3-neopentyl urea, chelation would likely involve the less sterically hindered nitrogen atom.

A rarer mode of coordination is N-monodentate , where the urea ligand binds through one of its nitrogen atoms. This has been observed in complexes with certain metals like Pd(II). primescholars.com In such cases, the C=O stretching frequency in the IR spectrum may shift to a higher wavenumber. rjpbcs.com Computational and experimental studies on N-arylureas with palladium suggest that monodentate binding through the unsubstituted nitrogen is favored. nih.govresearchgate.net

Finally, bridging coordination modes are also possible, where the urea ligand links two or more metal centers. This can occur through the oxygen atom or through a combination of oxygen and nitrogen atoms. researchgate.net

Table 1: Potential Coordination Modes of 1-(1-naphthyl)-3-neopentyl Urea

| Coordination Mode | Description | Key Spectroscopic Features (IR) |

| O-Monodentate | Coordination through the carbonyl oxygen. | Decrease in ν(C=O) stretching frequency. |

| N,O-Bidentate | Chelation through the carbonyl oxygen and one nitrogen. | Shift in both ν(C=O) and ν(N-H) frequencies. |

| N-Monodentate | Coordination through one of the nitrogen atoms. | Increase in ν(C=O) stretching frequency. |

| Bridging | Ligand connects two or more metal centers. | Complex changes in vibrational spectra. |

Synthesis and Characterization of Metal-Urea Complexes

The synthesis of metal complexes with urea-based ligands is typically achieved by reacting the urea derivative with a suitable metal salt in an appropriate solvent. primescholars.comtsijournals.com For 1-(1-naphthyl)-3-neopentyl urea, the synthesis of its metal complexes would likely involve the reaction of the ligand with metal halides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile. The reaction conditions, such as temperature and stoichiometry, can influence the final product. primescholars.com

Characterization of the resulting metal-urea complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a crucial tool for determining the coordination mode of the urea ligand. Changes in the stretching frequencies of the C=O and N-H bonds upon complexation provide strong evidence for the involvement of these groups in bonding to the metal center. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. Shifts in the resonances of the protons and carbons near the coordination site can provide insights into the ligand-metal interaction.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. waikato.ac.nz

Elemental Analysis: This technique is used to determine the elemental composition of the complex and confirm its stoichiometry. tsijournals.com

Molar Conductivity Measurements: These measurements can help to determine whether the anions are coordinated to the metal or are present as counter-ions in the crystal lattice. tsijournals.com

Influence of Naphthyl and Neopentyl Substituents on Ligand Properties

The nature of the substituents on the nitrogen atoms of the urea moiety can significantly impact the ligand's electronic and steric properties, which in turn influences the stability and reactivity of the resulting metal complexes. rsc.orgresearchgate.net

The naphthyl group is an aromatic substituent with electron-withdrawing capabilities due to its sp² hybridized carbon atoms. researchgate.net This can affect the electron density on the adjacent nitrogen and the carbonyl oxygen, potentially influencing the ligand's donor strength. The extended π-system of the naphthyl group can also participate in π-stacking interactions in the solid state, which can influence the packing of the metal complexes.

The neopentyl group is a bulky alkyl substituent. Its primary influence is steric hindrance. mdpi.com This bulkiness can direct the coordination to the less sterically encumbered nitrogen atom and can also limit the number of ligands that can coordinate to a metal center. Furthermore, the steric bulk can create a specific pocket around the metal center, which can be exploited in catalytic applications to control substrate access and selectivity.

The combination of the electronically distinct naphthyl group and the sterically demanding neopentyl group in 1-(1-naphthyl)-3-neopentyl urea makes it an interesting ligand for creating metal complexes with unique structural and reactive properties.

Applications in Metal-Mediated Transformations (e.g., as ancillary ligands, directing groups)

Urea derivatives have emerged as versatile ligands in transition metal catalysis, acting as both primary and ancillary ligands. nih.gov

As ancillary ligands , they can modify the steric and electronic environment of the metal center, thereby influencing the outcome of a catalytic reaction. The bulky neopentyl group in 1-(1-naphthyl)-3-neopentyl urea could be particularly effective in creating a sterically defined active site, potentially leading to high selectivity in catalytic transformations. Phosphine-urea ligands, for example, have been developed for various cross-coupling reactions. digitellinc.com

Urea moieties can also function as directing groups in C-H functionalization reactions. nih.govacs.org The urea group can coordinate to a metal catalyst and direct it to a specific C-H bond, enabling its selective activation and subsequent transformation. For instance, N-aryl ureas have been successfully employed as directing groups in palladium-catalyzed C-H olefination. nih.govacs.org The naphthyl group in 1-(1-naphthyl)-3-neopentyl urea could potentially serve as a substrate for such directed C-H functionalization reactions. This approach is a powerful tool for the efficient synthesis of complex organic molecules. nih.govrsc.org The development of urea-based ligands for catalysis is an active area of research, with the potential for discovering new and highly efficient catalytic systems. chemrxiv.org

Catalytic Applications of Naphthyl Neopentyl Urea Analogues and Derivatives

Organocatalysis via Hydrogen Bond Donation

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, frequently employs hydrogen bonding as a key activation strategy. Urea (B33335) derivatives are exemplary hydrogen bond donors, a property that has been extensively leveraged in catalyst design.

The fundamental principle behind the catalytic activity of urea derivatives lies in the ability of the two polarized N-H protons to form strong, directional hydrogen bonds with Lewis basic functional groups on substrate molecules. mdpi.comnih.gov This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. For instance, by coordinating to a carbonyl oxygen, the urea catalyst increases the electrophilicity of the carbonyl carbon.

The efficiency of a urea as a hydrogen bond donor is influenced by the electronic nature of its substituents. mdpi.com In the case of 1-(1-naphthyl)-3-neopentylurea, the electron-withdrawing nature of the naphthyl group enhances the acidity of the adjacent N-H proton, making it a more effective hydrogen bond donor compared to ureas with simple alkyl groups. This activation has been demonstrated in various reactions, including additions to epoxides and the activation of nitroarenes. researchgate.netnih.gov The general mechanism involves the formation of a hydrogen-bonded complex between the urea catalyst and the electrophile, which lowers the energy of the transition state for the subsequent reaction step.

Table 1: Examples of Substrate Activation by Urea-Based Catalysts via Hydrogen Bonding

| Catalyst Type | Substrate | Mode of Activation | Reference |

| N-Tosyl Urea | Epoxides | H-bonding to the epoxide oxygen, facilitating nucleophilic ring-opening. | nih.gov |

| Biphenyl Urea | Nitroarenes | H-bonding to the nitro group to direct C-H alkenylation. | researchgate.net |

| Bis-aryl Ureas | Various | General anion binding and activation of electrophiles. | nih.gov |

The urea scaffold serves not just as a hydrogen bond donor but also as a rigid organizational element. Its defined geometry helps to pre-organize the reactants in the transition state, reducing the entropic cost of the reaction and thereby accelerating it. The two N-H groups can act in concert to bind a single substrate or simultaneously bind two different reactants, bringing them into close proximity for reaction.

In bifunctional catalysts, the urea moiety is often paired with another functional group, such as a Brønsted base or a Lewis base. mdpi.comacs.org This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the urea) and the nucleophile (via interaction with the basic site). This cooperative catalysis is a powerful strategy for achieving high efficiency and selectivity. The rigid structure of the urea backbone is crucial for maintaining the optimal spatial relationship between the two catalytic sites.

Phase-Transfer Catalysis (PTC) with Urea-Based Systems

Phase-transfer catalysis (PTC) is a valuable technique for reacting substances located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org While traditionally dominated by quaternary ammonium (B1175870) salts, neutral hydrogen bond donors like ureas have emerged as effective phase-transfer catalysts, particularly for anion-binding catalysis. nih.govacs.org

The mechanism of PTC with urea-based systems involves the urea catalyst complexing with an anion from the aqueous phase through hydrogen bonding. nih.govacs.orgias.ac.in This complexation masks the charge of the anion and increases its lipophilicity, allowing it to be extracted from the aqueous phase into the organic phase. ptfarm.pl Once in the organic phase, the anion is highly reactive as it is poorly solvated and is paired with the neutral urea catalyst. After the anion reacts with the organic-soluble substrate, the catalyst can return to the interface to begin another cycle.

The ability of the urea N-H groups to form strong chelating hydrogen bonds with anions like halides or carboxylates is central to this process. nih.gov The strength of this interaction, and thus the efficiency of the phase transfer, can be modulated by the electronic properties of the urea substituents.

A sophisticated application of urea-based catalysis is found in mechanically interlocked molecules, such as rotaxanes. nih.govacs.orgresearchgate.netnih.govresearchgate.net In these systems, a urea-containing linear molecule (the "thread") is encircled by a macrocycle. The mechanical bond that holds the components together can significantly enhance catalytic activity.

Research on acs.orgrotaxanes with urea threads has shown their effectiveness as phase-transfer organocatalysts for nucleophilic substitution reactions. nih.govacs.org For example, in nucleophilic fluorination using cesium fluoride (B91410) (CsF), the rotaxane catalyst displayed markedly higher activity than its non-interlocked components. acs.org This enhancement is attributed to cooperative activation: the urea thread binds the fluoride anion via hydrogen bonding, while the surrounding macrocycle provides a hydrophobic environment that facilitates transport into the organic phase and can also engage in stabilizing interactions. nih.govresearchgate.net This demonstrates a synergistic effect between the hydrogen bonding of the urea and the mechanical bond of the rotaxane architecture. nih.gov

Table 2: Performance of Urea-Based Rotaxane Catalysts in Phase-Transfer Fluorination

| Catalyst | Reaction | Yield (%) | Key Finding | Reference |

| Fluorinated Urea Thread | Nucleophilic Fluorination | Moderate | Basic urea thread is active in PTC. | acs.org |

| Rotaxane with Fluorinated Thread and Macrocycle | Nucleophilic Fluorination | Nearly Quantitative | Mechanical bond significantly enhances catalytic activity. | acs.org |

Stereoselective Transformations Catalyzed by Chiral Urea Derivatives

The introduction of chirality into the urea catalyst scaffold enables enantioselective transformations, a cornerstone of modern synthetic chemistry. youtube.com By creating a well-defined chiral environment around the active site, these catalysts can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Chirality can be introduced by using chiral amines in the synthesis of the urea, or by attaching the urea moiety to a chiral backbone, such as a 1,1'-binaphthalene (B165201) (BINAM) or cinchona alkaloid scaffold. acs.orgresearchgate.net Chiral analogues of 1-(1-naphthyl)-3-neopentylurea, for example, could be synthesized from chiral 1-naphthylamine (B1663977) derivatives. These catalysts have proven effective in a range of stereoselective reactions. acs.orgresearchgate.net

For example, chiral ureas have been successfully employed as catalysts in hetero-Michael additions. nih.govcapes.gov.br In the conjugate addition of pyrrolidine (B122466) to γ-crotonolactone, chiral urea catalysts were shown to significantly accelerate the reaction and induce asymmetry in the product. nih.gov Similarly, cinchona alkaloid-derived ureas, which combine a hydrogen-bonding urea site with a basic tertiary amine, are powerful catalysts for asymmetric sulfa-Michael reactions, operating through a bifunctional activation mechanism where the urea activates the electrophile and the amine activates the nucleophile. acs.org The stereochemical outcome is dictated by the specific arrangement of these groups on the chiral scaffold.

Table 3: Examples of Stereoselective Reactions Catalyzed by Chiral Urea Derivatives

| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Chiral Bis-urea | Hetero-Michael Addition | Pyrrolidine, γ-Crotonolactone | Asymmetric induction observed | nih.gov |

| Cinchona Alkaloid Urea | Sulfa-Michael Addition | Thioacids, α,β-Unsaturated Ketones | Up to 83% | acs.org |

| BINAM-derived Bis-urea | Aza-Henry Reaction | Acyl Phosphonates, Hydrazones | High enantioselectivities | researchgate.net |

| Chiral Ureates | Enantioselective Addition | α-Thioacetamides, Various Electrophiles | High enantioselectivities | acs.org |

Chemical Reactivity and Transformation Studies of Urea, 1 1 Naphthyl 3 Neopentyl

Reactivity at the Urea (B33335) N-H Sites

The urea functional group contains two N-H bonds that are potential sites for a variety of chemical reactions. These protons can be abstracted by a strong base, and the resulting anion can participate in further reactions. The acidity of these protons is influenced by the electronic nature of the attached naphthyl and neopentyl groups.

The reactivity at these sites is also subject to steric hindrance from the adjacent bulky neopentyl group. This steric bulk can be expected to decrease the rate of reactions at the neighboring N-H site.

| Reaction Type | Reagents | Expected Product(s) | Controlling Factors |

| Deprotonation | Strong bases (e.g., NaH, BuLi) | N-anion | Base strength, solvent |

| Alkylation | Alkyl halides (in the presence of a base) | N-alkylated urea derivatives | Steric hindrance from the neopentyl group |

| Acylation | Acyl chlorides, anhydrides (in the presence of a base) | N-acylated urea derivatives | Steric hindrance, nucleophilicity of the N-H site |

Electrophilic and Nucleophilic Reactivity of the Naphthyl Moiety

The 1-naphthyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The urea moiety, specifically the nitrogen atom attached to the ring, is an activating group and an ortho-, para-director. However, due to the steric bulk of the rest of the molecule, electrophilic attack is most likely to occur at the 4- and 5-positions of the naphthalene (B1677914) ring.

Nucleophilic aromatic substitution on the naphthyl ring is less common and would require the presence of strong electron-withdrawing groups on the ring and a potent nucleophile. Given the electron-donating nature of the urea substituent, such reactions are not expected to be favorable under normal conditions.

| Reaction Type | Reagents | Expected Product(s) | Key Considerations |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted naphthyl urea | Regioselectivity (4- and 5-positions favored) |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogen-substituted naphthyl urea | Regioselectivity, potential for over-halogenation |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted naphthyl urea | Steric hindrance may inhibit reaction |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl-substituted naphthyl urea | Potential for carbocation rearrangement |

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of Urea, 1-(1-naphthyl)-3-neopentyl- is a critical aspect of its chemical profile. Like other urea derivatives, it is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the urea linkage to form 1-naphthylamine (B1663977), neopentylamine (B1198066), and carbon dioxide.

Thermal degradation is another potential pathway. At elevated temperatures, ureas can decompose to form the corresponding isocyanate and amine. In this case, thermal decomposition would likely yield 1-naphthyl isocyanate and neopentylamine.

| Condition | Primary Degradation Pathway | Major Degradation Products |

| Acidic (aqueous) | Hydrolysis | 1-Naphthylamine, Neopentylamine, Carbon Dioxide |

| Basic (aqueous) | Hydrolysis | 1-Naphthylamine, Neopentylamine, Carbon Dioxide |

| Thermal | Decomposition | 1-Naphthyl isocyanate, Neopentylamine |

Role as Intermediate in Complex Organic Syntheses

While specific examples of the use of Urea, 1-(1-naphthyl)-3-neopentyl- as a synthetic intermediate are not prominent in the literature, its structural features suggest potential applications. The reactivity of the naphthyl ring allows for the introduction of various functional groups, which could then be elaborated into more complex molecular architectures. The urea moiety itself can act as a directing group in certain reactions or be a precursor to other functional groups. The naphthalene scaffold is a common feature in many biologically active molecules, suggesting that derivatives of this compound could be of interest in medicinal chemistry. nih.govekb.eg

Applications in Advanced Materials Science and Chemical Engineering

Integration into Functional Polymeric Systems (e.g., Polyurethane-Ureas)

The incorporation of urea (B33335) derivatives, such as 1-(1-naphthyl)-3-neopentylurea, into polymeric structures can significantly modify the material's properties. In the context of polyurethane-ureas, the urea linkage contributes to the formation of hard segments through hydrogen bonding, which in turn influences the microphase separation and the final mechanical and thermal properties of the polymer.

While direct studies on 1-(1-naphthyl)-3-neopentylurea in polyurethane-ureas are not extensively documented, research on related N,N'-diaryl ureas and other urea derivatives provides insights into its potential role. The naphthyl group can participate in π-stacking interactions, which, along with the hydrogen bonding of the urea group, can lead to well-ordered, multilayered structures within the polymer matrix. nih.gov This ordering can enhance the mechanical strength and thermal stability of the resulting polyurethane-urea.

The neopentyl group, being bulky and aliphatic, can disrupt the planarity and close packing of the polymer chains. nih.gov This disruption can influence the solubility and melting point of the polymer. nih.gov For instance, the introduction of a methyl group on the urea nitrogen in a related naphthyl urea derivative was shown to increase solubility and decrease the melting point. nih.gov A similar effect could be anticipated with the neopentyl group, potentially allowing for better processability of the polymer.

Table 1: Potential Effects of Incorporating Urea, 1-(1-naphthyl)-3-neopentyl- into Polyurethane-Ureas

| Feature | Influence of 1-Naphthyl Group | Influence of 3-Neopentyl Group | Potential Overall Effect on Polymer Properties |

| Hydrogen Bonding | The urea moiety provides strong hydrogen bonding sites. | The bulky neopentyl group may sterically hinder some hydrogen bonding interactions. | Enhanced hard segment domains, leading to improved mechanical properties. |

| π-Stacking | The aromatic naphthyl ring can induce π-π stacking interactions. | No direct involvement in π-stacking. | Increased ordering and rigidity of the polymer chains, contributing to higher tensile strength and modulus. |

| Chain Packing | Promotes ordered packing through intermolecular interactions. | The bulky, non-planar structure disrupts chain packing and crystallinity. | A balance between ordered domains and amorphous regions, potentially leading to thermoplastic elastomeric behavior. |

| Solubility | Aromatic nature may decrease solubility in common organic solvents. | The aliphatic character and disruption of planarity could enhance solubility. | Improved processability and a wider range of suitable solvents for polymer synthesis and processing. |

Development of Self-Immolative Linkers for Controlled Release Systems in Materials

Self-immolative linkers are chemical moieties that, upon a specific triggering event, undergo a cascade of reactions leading to the release of a payload molecule. rsc.orgrsc.org Urea derivatives have been explored for their potential in such systems. The stability of the urea bond can be modulated, and its cleavage can initiate the self-immolation process.

While direct application of 1-(1-naphthyl)-3-neopentylurea as a self-immolative linker is not widely reported, the fundamental chemistry of urea derivatives suggests its potential. The cleavage of a bond within the linker, often triggered by an external stimulus like pH change or enzymatic activity, can lead to the release of an active substance. nih.gov For example, systems have been designed where the cleavage of a linker releases a drug molecule. nih.gov

The development of controlled-release urea (CRU) fertilizers is a practical application of similar principles in a different context. nih.govresearchgate.netresearchgate.net In these systems, a coating, which can be a polymer, controls the rate at which urea is released into the soil, thereby improving nitrogen use efficiency and reducing environmental pollution. nih.govresearchgate.netnih.gov While not a self-immolative system in the molecular sense, it demonstrates the broader concept of controlled release from a urea-based source.

Design of Chemo-Sensors and Molecular Switches

The structural features of 1-(1-naphthyl)-3-neopentylurea make it a candidate for the design of chemo-sensors and molecular switches. The naphthyl group is a well-known fluorophore, and its fluorescence properties can be sensitive to the local chemical environment. The urea moiety is an excellent hydrogen bond donor and can act as a binding site for anions or other guest molecules. researchgate.net

The interaction of a target analyte with the urea group can lead to a change in the electronic properties of the molecule, which in turn can modulate the fluorescence of the naphthyl group. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a colorimetric change. researchgate.netresearchgate.net For example, 1,8-naphthalimide (B145957) derivatives containing a urea moiety have been shown to act as selective fluorescent sensors for anions like fluoride (B91410). researchgate.net Similarly, naphthyl thiourea-based sensors have been developed for the detection of metal ions such as Ag+ and Zn2+. researchgate.net

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical species. wikipedia.org The conformational changes or binding events in urea derivatives can be exploited for this purpose. For instance, the binding of an anion to a urea-based receptor can be switched by a redox process in a different part of the molecule. researchgate.net The selective hydrogenation of urea derivatives can also be switched to produce different products by subtly tuning the catalyst system. nih.gov

Table 2: Potential Sensing and Switching Mechanisms for Urea, 1-(1-naphthyl)-3-neopentyl-

| Mechanism | Description | Potential Application |

| Fluorescence Quenching/Enhancement | Binding of an analyte to the urea group perturbs the electronic structure, affecting the fluorescence of the naphthyl group. | Detection of specific anions or metal ions. nih.govmdpi.com |

| Colorimetric Change | Analyte binding induces a change in the absorption spectrum, leading to a visible color change. | Simple, visual detection of target molecules. researchgate.net |

| Conformational Switching | An external stimulus induces a change in the conformation of the molecule, altering its properties. | Development of molecular machines and responsive materials. nih.gov |

| Redox-Gated Binding | The binding affinity of the urea group for a guest molecule is controlled by the redox state of another part of the molecule. | Controllable capture and release of specific ions. researchgate.net |

Applications in Crystal Engineering and Polymorphism Control

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. rsc.org The predictable hydrogen bonding patterns of the urea group make it a valuable building block in this field. researchgate.netrsc.org N,N'-disubstituted ureas can form robust one-dimensional hydrogen-bonded chains or tapes. rsc.org

The presence of the bulky naphthyl and neopentyl groups in 1-(1-naphthyl)-3-neopentylurea will significantly influence the packing of these molecules in the solid state. The interplay between the hydrogen bonding of the urea group and the steric demands of the substituents will determine the final crystal structure. Symmetrical diaryl ureas, such as 1,3-bis(1-naphthyl)urea, have been studied in the context of supramolecular chemistry and crystal engineering.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. researchgate.net The specific crystallization conditions, such as the solvent used, can direct the formation of different polymorphs with distinct physical properties. rsc.org For example, polymorphic cocrystals of urea with 4,4'-bipyridine (B149096) have been shown to exhibit different hydrogen bond geometries depending on the crystallization solvent. rsc.org The structural features of 1-(1-naphthyl)-3-neopentylurea suggest that it could also exhibit interesting polymorphic behavior, which could be exploited to tune the properties of the resulting crystalline materials.

Future Research Directions and Unexplored Avenues for Urea, 1 1 Naphthyl 3 Neopentyl

Exploration of Novel Synthetic Pathways

The traditional synthesis of ureas often involves the use of isocyanates, which can be hazardous. Future research should prioritize the development of safer and more efficient synthetic routes to Urea (B33335), 1-(1-naphthyl)-3-neopentyl-.

One promising area is the use of catalytic methods that avoid isocyanates altogether. For instance, the carbonylative coupling of 1-naphthylamine (B1663977) and neopentylamine (B1198066) using a suitable catalyst and a carbon monoxide source represents a greener alternative. Research could focus on optimizing catalyst systems, such as those based on palladium or selenium, to achieve high yields and selectivity under mild conditions.

Another avenue lies in the application of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for Urea, 1-(1-naphthyl)-3-neopentyl- could enable rapid production and library generation for screening purposes.

A hypothetical comparison of these synthetic approaches is presented in the table below.

Table 1: Comparison of Potential Synthetic Pathways for Urea, 1-(1-naphthyl)-3-neopentyl-

| Method | Precursors | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Isocyanate Route | 1-Naphthyl isocyanate, Neopentylamine | Well-established, often high-yielding | Simplicity, predictability | N/A (Baseline) |

| Catalytic Carbonylation | 1-Naphthylamine, Neopentylamine, CO source | Isocyanate-free, catalytic | Increased safety, greener process | Catalyst design, reaction optimization |

| Flow Chemistry Synthesis | Various (e.g., amine + CO2 derivative) | Continuous processing, micro-mixing | Enhanced safety, scalability, rapid screening | Reactor design, parameter optimization |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like Urea, 1-(1-naphthyl)-3-neopentyl- before their synthesis. This can save significant time and resources.

Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular geometry, and vibrational frequencies. These calculations can provide insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its interactions with its environment. For example, MD simulations could predict how the molecule would interact with a biological target or how it would self-assemble in solution.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of related compounds to build models that correlate structural features with specific activities. This would be particularly useful if a biological application is envisioned.

Table 2: Potential Computational Studies on Urea, 1-(1-naphthyl)-3-neopentyl-

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, dipole moment | Predicting reactivity, spectroscopic analysis |

| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions | Understanding self-assembly, binding to targets |

| QSAR Modeling | Correlation of structure with biological activity | Guiding the design of more potent analogues |

Integration with Smart Materials and Responsive Systems

The urea functional group is well-known for its ability to form strong, directional hydrogen bonds. This property is a cornerstone of supramolecular chemistry and could be exploited to integrate Urea, 1-(1-naphthyl)-3-neopentyl- into smart materials.

The combination of the planar naphthyl group, which can participate in π-π stacking, and the hydrogen-bonding urea moiety could lead to the formation of supramolecular polymers . These materials, held together by non-covalent interactions, can exhibit stimuli-responsive behavior, such as changing their viscosity or phase in response to temperature or light.

Furthermore, the compound could be investigated as a gelator for organic solvents. The self-assembly of the molecules into a fibrous network could trap solvent molecules, leading to the formation of a soft gel. The properties of such a gel could be tuned by modifying the chemical structure.

Interdisciplinary Research with Emerging Fields

The unique structure of Urea, 1-(1-naphthyl)-3-neopentyl- opens doors for collaboration with various emerging fields.

In chemical biology , this urea derivative could be explored as a potential inhibitor for enzymes or a modulator of protein-protein interactions, as many known bioactive molecules contain the urea scaffold. Its fluorescent naphthyl group could also be exploited for developing chemical probes to study biological systems.

In agrochemistry , substituted ureas are a well-established class of herbicides. The specific combination of the naphthyl and neopentyl groups could be investigated for novel herbicidal or plant growth regulatory activities.

Finally, in the field of crystal engineering , the study of the single-crystal X-ray structure of this compound could reveal novel packing motifs and intermolecular interactions. Understanding how the bulky and sterically demanding groups influence the crystal packing could provide valuable insights for designing new crystalline materials with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.